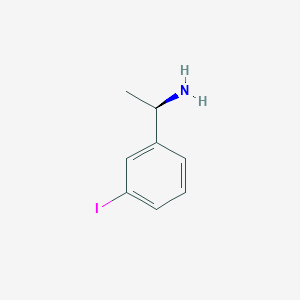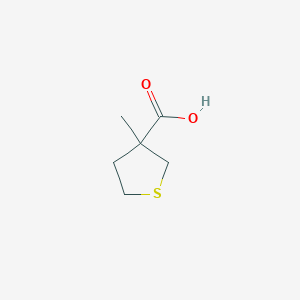![molecular formula C8H5BrO3 B12835646 7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
7-Bromo-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Salicylic Acid and Acetylenic Esters:
Reagents: Salicylic acid, acetylenic esters, CuI, NaHCO3
Solvent: Acetonitrile
Conditions: Room temperature
-
Catalyst-Free Synthesis:
Reagents: Salicylic acid, dichloromethane, potassium phosphate
Conditions: Catalyst-free
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Varies depending on the oxidizing agent used.
Products: Oxidized derivatives of 7-Bromo-4H-benzo[d][1,3]dioxin-4-one.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in an inert atmosphere.
Products: Reduced derivatives of this compound.
-
Substitution:
Reagents: Various nucleophiles or electrophiles.
Conditions: Depends on the nature of the substituent being introduced.
Products: Substituted derivatives of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Conditions: Room temperature to reflux, inert atmosphere for reduction reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds.
- Intermediate in multistep organic synthesis .
Biology:
- Investigated for its potential as a nucleoside base transport inhibitor.
- Studied for its antiplasmodial and cytotoxic properties .
Medicine:
- Potential applications in the development of topoisomerase I inhibitors.
- Explored for its use in antiplasmodial drugs .
Industry:
Mechanism of Action
The mechanism of action of 7-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a nucleoside base transport inhibitor, it interferes with the transport of nucleoside bases across cell membranes, thereby affecting cellular processes . Additionally, its role as a topoisomerase I inhibitor involves the inhibition of the topoisomerase I enzyme, which is crucial for DNA replication and transcription .
Comparison with Similar Compounds
-
4H-benzo[d][1,3]dioxin-4-one:
- Lacks the bromine substituent.
- Similar core structure but different reactivity and applications.
-
7-Chloro-4H-benzo[d][1,3]dioxin-4-one:
- Chlorine substituent instead of bromine.
- Different chemical properties and biological activities.
-
7-Iodo-4H-benzo[d][1,3]dioxin-4-one:
- Iodine substituent instead of bromine.
- Unique reactivity due to the presence of iodine .
Uniqueness of 7-Bromo-4H-benzo[d][1,3]dioxin-4-one:
- The presence of the bromine atom in this compound imparts unique chemical properties, making it distinct from its chloro and iodo analogs. This uniqueness is reflected in its specific reactivity and potential applications in various fields .
Properties
Molecular Formula |
C8H5BrO3 |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
7-bromo-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5BrO3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-3H,4H2 |
InChI Key |
JHFWKZHRKVFLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2)Br)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


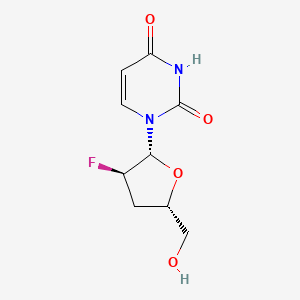
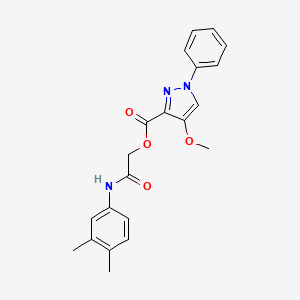
![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)
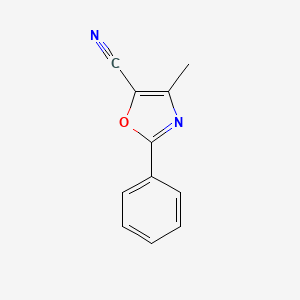
![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)
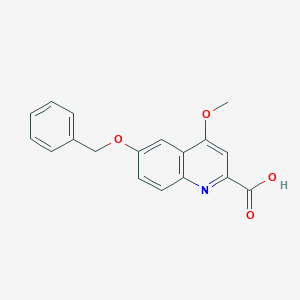

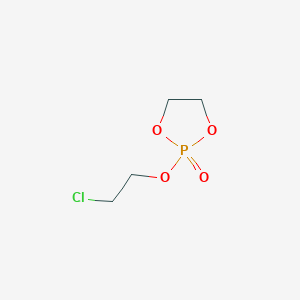
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)
